molecular formula C30H42O12 B2911158 NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside CAS No. 104109-46-8

NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside

Cat. No.: B2911158
CAS No.: 104109-46-8
M. Wt: 594.654
InChI Key: JLMGCBFIPZDHLZ-JKHMXVTDSA-N
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Description

NCGC00347403-02C30H42O121,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-β-D-glucopyranoside is a glycoside featuring a β-D-glucopyranosyl core substituted at the 6-O position with a (2S,3R,4R)-configured tetrahydrofuran moiety. The aglycone is a 1,7-bis(4-hydroxyphenyl)-3-heptanyl group, conferring phenolic and aliphatic characteristics.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[1,7-bis(4-hydroxyphenyl)heptan-3-yloxy]-6-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O12/c31-16-30(38)17-40-29(27(30)37)39-15-23-24(34)25(35)26(36)28(42-23)41-22(14-9-19-7-12-21(33)13-8-19)4-2-1-3-18-5-10-20(32)11-6-18/h5-8,10-13,22-29,31-38H,1-4,9,14-17H2/t22?,23-,24-,25+,26-,27+,28-,29+,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMGCBFIPZDHLZ-JKHMXVTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OC(CCCCC3=CC=C(C=C3)O)CCC4=CC=C(C=C4)O)O)O)O)O)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(CCCCC3=CC=C(C=C3)O)CCC4=CC=C(C=C4)O)O)O)O)O)(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347628
Record name Aceroside VIII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104109-46-8
Record name Aceroside VIII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

NCGC00347403-02, also known as 1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside, is a complex glycoside compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of NCGC00347403-02 can be represented as follows:

  • Molecular Formula : C30H42O12C_{30}H_{42}O_{12}
  • IUPAC Name : 1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside

Antioxidant Properties

NCGC00347403-02 exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress markers in various biological systems. This property is crucial for protecting cells from oxidative damage and may contribute to its therapeutic potential in diseases linked to oxidative stress.

Anti-inflammatory Effects

Research indicates that NCGC00347403-02 possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest its potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Anticancer Activity

Preliminary studies have demonstrated that NCGC00347403-02 may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The compound's ability to inhibit tumor growth in vivo has also been reported, making it a candidate for further investigation in cancer therapy.

Neuroprotective Effects

There is emerging evidence suggesting that NCGC00347403-02 may exert neuroprotective effects. It appears to mitigate neuronal cell death in models of neurodegenerative diseases by reducing inflammation and oxidative stress within the nervous system.

The mechanisms underlying the biological activities of NCGC00347403-02 are multifaceted:

  • Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby increasing cellular defenses against oxidative damage.
  • Anti-inflammatory Pathway : By inhibiting nuclear factor kappa B (NF-kB) signaling, NCGC00347403-02 reduces the expression of inflammatory mediators.
  • Apoptotic Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antioxidant activity in vitro with significant reduction in reactive oxygen species (ROS) levels.
Study 2Showed anti-inflammatory effects by downregulating TNF-alpha and IL-6 in macrophage cultures.
Study 3Reported induction of apoptosis in breast cancer cell lines with IC50 values indicating potent anticancer activity.
Study 4Found neuroprotective effects in a mouse model of Alzheimer's disease, improving cognitive function and reducing amyloid plaque formation.

Comparison with Similar Compounds

Core Glycoside Modifications

Compounds with 6-O-substituted β-D-glucopyranoside backbones are common in natural products and synthetic derivatives. Key structural analogs include:

Compound Name 6-O-Substituent Aglycone Structure Key Differences
NCGC00347403-02 (2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran 1,7-Bis(4-hydroxyphenyl)-3-heptanyl Reference compound
4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl 6-O-[(2R,3R,4R)-...]-β-D-glucopyranoside Same tetrahydrofuran configuration 4-Hydroxy-3-prenylphenyl Aglycone prenylation vs. bis-phenol
Heraclenol 3′-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside] Apiofuranosyl-(1→6) linkage Heraclenol (furanocoumarin derivative) Substitution pattern and aglycone
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-...-7-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside 2-O-mannopyranosyl Flavonoid-based aglycone Substitution position (2-O vs. 6-O)

Key Observations :

  • The (2S,3R,4R)-tetrahydrofuran substitution in NCGC00347403-02 is stereochemically distinct from apiofuranosyl groups (e.g., ) and mannopyranosyl linkages (e.g., ).
  • For example, prenylated phenols () may enhance membrane permeability compared to NCGC00347403-02’s bis-phenolic group.

Physicochemical and Pharmacokinetic Properties

NMR and Spectral Data

  • NCGC00347403-02: Expected ¹H/¹³C NMR signals include aromatic protons (δ 6.5–7.5 ppm for bis-phenol), glucopyranosyl anomeric proton (δ ~4.8–5.2 ppm, J = 7–8 Hz), and tetrahydrofuran hydroxy groups (δ 2.5–4.0 ppm) .
  • Analog Comparisons: ’s compound shows prenyl group signals (δ 1.6–1.8 ppm for methyl, δ 5.1–5.3 ppm for doublet) absent in NCGC00347403-02 . Heraclenol derivatives () exhibit coumarin-related UV absorption (~310 nm), contrasting with NCGC00347403-02’s phenolic UV profile (~280 nm).

Molecular Similarity and Drug-Likeness

  • Tanimoto Coefficient Analysis: Tools like SimilarityLab () quantify structural overlap. NCGC00347403-02’s bis-phenol and tetrahydrofuran groups may yield ~60–70% similarity to prenylated phenols () but <50% to flavonoid glycosides () .
  • Pharmacokinetics: LogP: Estimated ~2.5 (moderate lipidity due to phenolic groups). Solubility: Enhanced by glucopyranosyl and tetrahydrofuran hydroxy groups. Compared to SAHA-like compounds (), NCGC00347403-02 lacks zinc-binding motifs but may target oxidative stress pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside
Reactant of Route 2
NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.